(3-Carboxypropyl)triphenylphosphonium bromide (CAS 17857-14-6) is a bifunctional organophosphorus reagent characterized by a lipophilic triphenylphosphonium (TPP+) cation and a terminal carboxylic acid moiety. In industrial and advanced research procurement, it is primarily sourced for two distinct workflows: as a specialized ylide precursor in Wittig olefinations to directly install butyric acid chains, and as an established targeting vector for directing therapeutic payloads or fluorophores to the mitochondrial matrix . Unlike standard alkyl-phosphonium salts, the presence of the terminal carboxyl group provides a critical synthetic handle, enabling direct amide or ester coupling without the need for protecting group strategies or multi-step functionalization .
Substituting (3-carboxypropyl)triphenylphosphonium bromide with standard unfunctionalized analogs, such as methyl- or butyltriphenylphosphonium bromide, prevents direct downstream bioconjugation workflows because these alternatives lack the required carboxylic acid handle for EDC/NHS coupling [1]. Attempting to use shorter or longer carboxyalkyl chains (e.g., 2-carboxyethyl or 5-carboxypentyl variants) alters the molecule's lipophilicity (logP), which unpredictably shifts the delicate balance between mitochondrial membrane penetration and non-specific cellular toxicity [1]. Furthermore, in Wittig synthesis, utilizing a non-carboxylated ylide necessitates downstream oxidation and deprotection steps to yield the final unsaturated acid, significantly degrading overall process yield and increasing reagent overhead [1].
The primary procurement advantage of (3-carboxypropyl)triphenylphosphonium bromide is its ability to undergo direct EDC/NHS-mediated amide coupling with primary amines on therapeutic payloads, dendrimers, or liposomes [1]. Standard alkyl-TPP+ salts lack this reactive handle, meaning that achieving the same targeted conjugate requires pre-functionalization of the payload or the use of multi-step cross-linking chemistries [1].
| Evidence Dimension | Functional group installation and conjugation steps |
| Target Compound Data | 1-step direct amide/ester coupling via terminal -COOH |
| Comparator Or Baseline | Butyltriphenylphosphonium bromide (0% direct conjugation capability) |
| Quantified Difference | Eliminates 2 to 3 synthetic pre-functionalization steps during vector attachment |
| Conditions | Standard EDC/NHS or DCC coupling protocols in organic solvents |
Procuring the carboxy-functionalized TPP+ salt drastically reduces synthetic complexity, labor, and time when developing mitochondria-targeted nanomedicines or probes.
In the synthesis of complex bioactive molecules, such as prostaglandin analogs and ERRγ inverse agonists, (3-carboxypropyl)triphenylphosphonium bromide acts as a bifunctional ylide precursor that directly installs a carboxypropyl chain via a single Wittig reaction [1]. When a non-functionalized ylide is used as a substitute, the process requires subsequent terminal oxidation or elongation steps to achieve the same carboxylic acid endpoint, which inherently reduces the overall isolated yield [1].
| Evidence Dimension | Synthetic route length for terminal acid installation |
| Target Compound Data | 1-step Wittig olefination to yield the target unsaturated acid |
| Comparator Or Baseline | Methyltriphenylphosphonium bromide (Requires >3 steps including olefination, hydroboration, and oxidation) |
| Quantified Difference | Reduces the synthetic route by at least 2 distinct unit operations |
| Conditions | Base-mediated ylide generation (e.g., NaH or NaHMDS) followed by aldehyde addition |
For industrial scale-up of bioactive lipids or pheromones, eliminating downstream oxidation steps significantly improves overall process yield and reduces raw material costs.
The mitochondrial accumulation of TPP+ derivatives is highly dependent on the alkyl chain length, which dictates the molecule's lipophilicity and membrane interaction [1]. The 3-carboxypropyl linker provides a specific hydrophobic-hydrophilic balance, allowing transit across the inner mitochondrial membrane driven by the membrane potential, without acting as a severe detergent—a common failure mode for longer-chain analogs (>C6) that exhibit higher non-specific cytotoxicity[1].
| Evidence Dimension | Mitochondrial accumulation vs. off-target membrane disruption |
| Target Compound Data | High matrix accumulation with low inherent membrane lysis |
| Comparator Or Baseline | Hexyl- or Octyl-TPP+ analogs (Exhibit increased non-specific detergent-like toxicity) |
| Quantified Difference | Maintains high targeting efficiency while minimizing off-target cytotoxicity |
| Conditions | In vitro cellular uptake and viability assays in polarized mitochondria |
Selecting the propyl-chain variant ensures reliable mitochondrial targeting of payloads without confounding the therapeutic index with carrier-induced toxicity.
The compound is directly procured to functionalize liposomes, PAMAM dendrimers, and small-molecule chemotherapeutics (e.g., doxorubicin or salinomycin) via stable amide or ester bonds, driving their selective accumulation in the mitochondrial matrix to enhance apoptotic pathways [1].
It serves as a critical Wittig reagent precursor in pharmaceutical manufacturing to directly install the carboxypropyl side chain in a single step, streamlining the synthesis of ocular hypotensive agents and other complex bioactive lipids .
The compound is utilized as a foundational building block to conjugate with near-infrared fluorophores (such as heptamethine cyanine dyes), enabling the creation of highly specific probes for live-cell imaging and the tracking of mitochondrial membrane potential dynamics[2].
Irritant